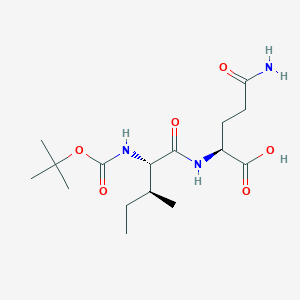
2-Benzyl-6-(3-bromophenyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-6-(3-bromophenyl)pyridazin-3-one is a compound with the molecular weight of 251.08 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 6-(3-bromophenyl)-3-pyridazinol .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, which includes 2-Benzyl-6-(3-bromophenyl)pyridazin-3-one, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H, (H,13,14) . This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving 2-Benzyl-6-(3-bromophenyl)pyridazin-3-one are not available, pyridazin-3(2H)-one derivatives have been shown to exhibit a wide range of pharmacological activities . This suggests that they may undergo various chemical reactions depending on the specific conditions and reagents used.Physical And Chemical Properties Analysis
2-Benzyl-6-(3-bromophenyl)pyridazin-3-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 251.08 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
- Pyridazinone derivatives, including 2-Benzyl-6-(3-bromophenyl)pyridazin-3-one, exhibit antimicrobial properties. They have been investigated for their ability to inhibit bacterial and fungal growth. Researchers explore their potential as novel antibiotics or antifungal agents .
- Some pyridazinone compounds demonstrate antitumor activity. Scientists study their effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. The compound may contribute to cancer therapy research .
- Antiplatelet agents are crucial for preventing blood clot formation. Pyridazinone derivatives, including 2-Benzyl-6-(3-bromophenyl)pyridazin-3-one, have been evaluated for their ability to inhibit platelet aggregation. Understanding their mechanisms can aid in developing safer anticoagulant drugs .
- Pyridazinone-based compounds have been explored for their impact on mood disorders. Researchers investigate their potential as antidepressants or anxiolytics. The compound’s interaction with neurotransmitter systems is of interest .
- Hypertension (high blood pressure) is a global health concern. Some pyridazinone derivatives exhibit antihypertensive effects by modulating vascular tone or renal function. Researchers study their efficacy and safety profiles .
- Pyridazinone compounds have been used as herbicides in agriculture. Investigating their selective weed-killing properties and environmental impact is essential for sustainable crop management .
Antimicrobial Activity
Anticancer Potential
Antiplatelet Properties
Antidepressant and Anxiolytic Effects
Antihypertensive Properties
Herbicidal Activity
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a wide range of biological targets and exhibit various pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in a way that leads to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been shown to influence a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyl-6-(3-bromophenyl)pyridazin-3-one. For instance, one study showed that the performance of a pyridazinone derivative as a corrosion inhibitor improved with the amount of the compound but reduced somewhat with temperature .
Eigenschaften
IUPAC Name |
2-benzyl-6-(3-bromophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-15-8-4-7-14(11-15)16-9-10-17(21)20(19-16)12-13-5-2-1-3-6-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCQVCVZOSJAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-(3-bromophenyl)pyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2696922.png)

![1-[4-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696924.png)
![Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2696925.png)

![methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate](/img/structure/B2696927.png)

![11-[[3-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2696929.png)

![2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline](/img/structure/B2696931.png)


